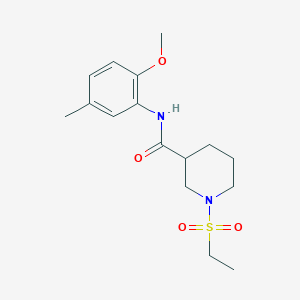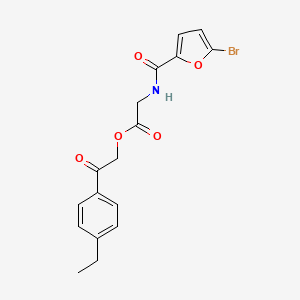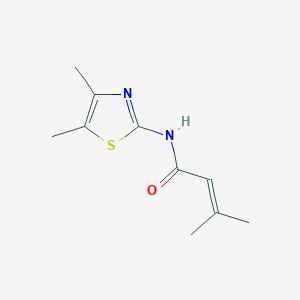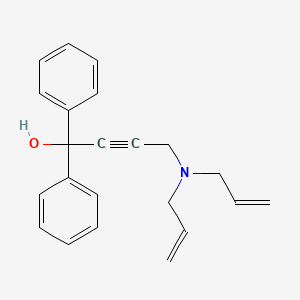![molecular formula C21H18N6 B4544791 2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544791.png)
2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
説明
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives are a class of compounds known for their varied biological activities and potential as therapeutic agents. These compounds belong to the broader category of heterocyclic compounds, which play a critical role in medicinal chemistry due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves multi-step chemical reactions, starting from base heterocyclic scaffolds like pyrrole or pyrimidine derivatives. A common approach includes reactions with acid hydrazides or acid chlorides to introduce various substituents, enhancing the compound's chemical diversity and potential biological activity (Vorob’ev et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple heterocyclic rings fused together, contributing to their complex chemical behavior and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating their structure, providing insights into their three-dimensional conformation and potential interaction sites for binding with biological molecules (Canfora et al., 2010).
Chemical Reactions and Properties
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines undergo a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and rearrangement reactions. These reactions are essential for modifying the compound's structure to enhance its biological activity or to introduce functional groups that improve its pharmacokinetic properties (Hassan et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of the substituents attached to the heterocyclic framework. These properties are crucial for determining the compound's stability, formulation potential, and bioavailability (Khashi et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, acidity or basicity, and potential for forming hydrogen bonds or other interactions, play a significant role in the compound's biological activity. The presence of multiple nitrogen atoms in the triazolo and pyrimidine rings contributes to their ability to interact with a variety of biological targets, affecting their mode of action and potential therapeutic applications (Sato et al., 1980).
特性
IUPAC Name |
4-benzyl-11,12-dimethyl-10-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-14-15(2)27(18-10-6-7-11-22-18)20-19(14)21-24-17(25-26(21)13-23-20)12-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHWIOYHNVQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=CC=C4)C5=CC=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4544712.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-nitrophenyl)acrylamide](/img/structure/B4544719.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4544724.png)



![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)

![6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4544780.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4544783.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4544800.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4544806.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(4-nitrophenyl)acrylamide](/img/structure/B4544813.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4544819.png)